Cas no 1094293-74-9 (2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid)
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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- Inchi: 1S/C8H4BrNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12)
- InChI Key: IDZRHVVOWUHQOR-UHFFFAOYSA-N
- SMILES: S1C=C(C(O)=O)N=C1C1SC(Br)=CC=1
Computed Properties
- Exact Mass: 288.88668g/mol
- Monoisotopic Mass: 288.88668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 107Ų
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418058-10mg |
2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic Acid |
1094293-74-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418058-50mg |
2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic Acid |
1094293-74-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B418058-100mg |
2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic Acid |
1094293-74-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-66769-0.05g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 0.05g |
$149.0 | 2025-02-20 | |
| Enamine | EN300-66769-0.1g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 0.1g |
$221.0 | 2025-02-20 | |
| Enamine | EN300-66769-0.25g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 0.25g |
$315.0 | 2025-02-20 | |
| Enamine | EN300-66769-0.5g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 0.5g |
$501.0 | 2025-02-20 | |
| Enamine | EN300-66769-1.0g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 1.0g |
$642.0 | 2025-02-20 | |
| Enamine | EN300-66769-2.5g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 2.5g |
$1260.0 | 2025-02-20 | |
| Enamine | EN300-66769-5.0g |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
1094293-74-9 | 95.0% | 5.0g |
$1862.0 | 2025-02-20 |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Recent Advances in the Study of 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1094293-74-9)
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1094293-74-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a building block for more complex pharmacophores. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current scientific research.
The compound's unique structure, featuring a bromothiophene moiety linked to a thiazole-carboxylic acid, makes it a versatile intermediate in the synthesis of biologically active molecules. Recent publications have explored its use in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. For instance, a 2023 study demonstrated its efficacy as a precursor in the synthesis of novel EGFR inhibitors, showcasing its potential in targeted cancer therapies.
In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid. A recent paper published in the Journal of Medicinal Chemistry detailed a streamlined, one-pot synthesis approach that reduces reaction times and improves scalability. This methodological innovation is particularly relevant for industrial applications where large-scale production is required.
Biological evaluations of derivatives of this compound have revealed promising activities. For example, a series of amide derivatives synthesized from 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid exhibited potent inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. Additionally, computational studies have provided insights into the compound's binding interactions with various biological targets, further elucidating its mechanism of action.
Despite these advancements, challenges remain in the clinical translation of this compound and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future research. However, the growing body of evidence supports the continued exploration of 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid as a valuable scaffold in medicinal chemistry.
In conclusion, recent research on 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1094293-74-9) underscores its importance as a multifunctional building block in drug discovery. Its applications span across various therapeutic areas, and ongoing studies are expected to further expand its utility. Researchers are encouraged to explore its potential in combination therapies and novel drug formulations to maximize its therapeutic benefits.
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